molecular formula C33H32N2Si B15216900 N1,N1,N3,N3-Tetraphenyl-5-(trimethylsilyl)benzene-1,3-diamine

N1,N1,N3,N3-Tetraphenyl-5-(trimethylsilyl)benzene-1,3-diamine

Cat. No.: B15216900
M. Wt: 484.7 g/mol
InChI Key: GNTPXLSBXPXMHO-UHFFFAOYSA-N
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Description

N1,N1,N3,N3-Tetraphenyl-5-(trimethylsilyl)benzene-1,3-diamine: is an organic compound that belongs to the class of aromatic amines This compound is characterized by the presence of tetraphenyl and trimethylsilyl groups attached to a benzene-1,3-diamine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1,N1,N3,N3-Tetraphenyl-5-(trimethylsilyl)benzene-1,3-diamine typically involves the following steps:

    Starting Materials: The synthesis begins with benzene-1,3-diamine as the core structure.

    Trimethylsilylation: The trimethylsilyl group is introduced using trimethylsilyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N1,N1,N3,N3-Tetraphenyl-5-(trimethylsilyl)benzene-1,3-diamine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various halides and catalysts depending on the desired substitution.

Major Products Formed:

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Reduced forms of the compound.

    Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical processes.

    Material Science: It is used in the synthesis of advanced materials with unique electronic and optical properties.

Biology and Medicine:

    Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.

    Biochemical Research: It is used in studies involving enzyme interactions and protein binding.

Industry:

    Polymer Science: The compound is used in the development of novel polymers with enhanced mechanical and thermal properties.

    Electronics: It is utilized in the fabrication of electronic devices, including organic light-emitting diodes (OLEDs) and photovoltaic cells.

Mechanism of Action

The mechanism by which N1,N1,N3,N3-Tetraphenyl-5-(trimethylsilyl)benzene-1,3-diamine exerts its effects involves its interaction with specific molecular targets. The tetraphenyl and trimethylsilyl groups play a crucial role in modulating the compound’s reactivity and binding affinity. The pathways involved may include:

    Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites.

    Receptor Modulation: It can modulate receptor activity by interacting with receptor binding sites, influencing cellular signaling pathways.

Comparison with Similar Compounds

    N1,N1,N3,N3-Tetraphenylbenzene-1,3-diamine: Lacks the trimethylsilyl group, resulting in different chemical properties and reactivity.

    N1,N1,N3,N3-Tetraphenyl-5-chlorobenzene-1,3-diamine: Contains a chlorine atom instead of a trimethylsilyl group, leading to variations in its chemical behavior.

Uniqueness: N1,N1,N3,N3-Tetraphenyl-5-(trimethylsilyl)benzene-1,3-diamine is unique due to the presence of both tetraphenyl and trimethylsilyl groups, which confer distinct electronic and steric properties. These features make it a versatile compound with a wide range of applications in scientific research and industry.

Properties

Molecular Formula

C33H32N2Si

Molecular Weight

484.7 g/mol

IUPAC Name

1-N,1-N,3-N,3-N-tetraphenyl-5-trimethylsilylbenzene-1,3-diamine

InChI

InChI=1S/C33H32N2Si/c1-36(2,3)33-25-31(34(27-16-8-4-9-17-27)28-18-10-5-11-19-28)24-32(26-33)35(29-20-12-6-13-21-29)30-22-14-7-15-23-30/h4-26H,1-3H3

InChI Key

GNTPXLSBXPXMHO-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=CC(=CC(=C1)N(C2=CC=CC=C2)C3=CC=CC=C3)N(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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